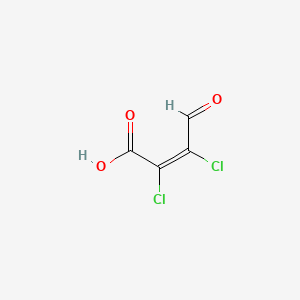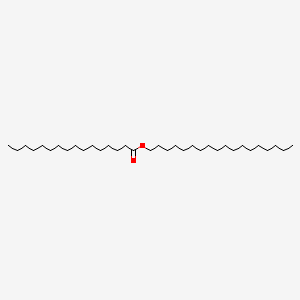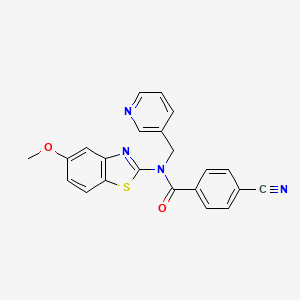
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Aplicaciones Científicas De Investigación
Protein Resistance and Biomedical Applications
Polyethylene glycol (PEG), including forms like N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, is used in biomedical applications for its protein resistance and ability to preserve protein function. PEG-based platforms exhibit high sensitivity and efficiency in the immobilization of antibodies and recognition of antigens, making them valuable in biomedical and biosensor applications (Du, Jin, & Jiang, 2018).
Polymerization and Material Science
PEG is integral in material science, especially in polymerization processes. It acts as a catalyst support in atom transfer radical polymerization, influencing the activity and control of the polymerization process. This application is crucial in the development of new materials and polymers (Shen & Zhu, 2001).
Drug Delivery Systems
PEG, particularly its various derivatives, is employed in designing drug delivery systems. For instance, PEG-modified liposomes have shown prolonged residence time and reduced hepatic uptake, enhancing the efficacy of drug delivery (Shehata, Ogawara, Higaki, & Kimura, 2008). Additionally, PEG-based conjugates have been used for improved delivery of chemotherapeutic drugs, demonstrating enhanced cellular uptake and cytotoxicity (Omar, Leichtman Bardoogo, Corem-Salkmon, & Mizrahi, 2017).
Novel Synthesis Techniques
Innovative strategies for synthesizing PEG with unique structures, like "umbrella-like" configurations, have been developed. These structures provide new possibilities for bioconjugation and functionalization, expanding the potential applications of PEG in biotechnology and drug development (Zhang, Wang, & Huang, 2010).
Imaging and Diagnostic Applications
PEG derivatives have been used in optical imaging of tumor integrin expression, providing a noninvasive method for detecting and semi-quantifying tumor growth and spread. This application is crucial in the field of oncology for both diagnostics and treatment monitoring (Liu et al., 2010).
Gene Delivery
PEG has also been explored in gene delivery systems. The synthesis and formulation of PEG-stabilized vectors indicate its potential in nonviral gene delivery, particularly in areas like cancer treatment and genetic therapies (Mustapa et al., 2009).
Biomedical Engineering and Tissue Engineering
PEG's versatile properties have been utilized in developing hydrogels for tissue engineering, particularly in cartilage regeneration. Its ability to form biocompatible and cross-linkable hydrogels presents significant potential in regenerative medicine and tissue engineering (Han et al., 2018).
Propiedades
Fórmula molecular |
C63H99ClN2O18 |
|---|---|
Peso molecular |
1207.93 |
Nombre IUPAC |
(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |
Clave InChI |
AQXZWLODURMDEF-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM, Water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)





